3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one: is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxypiperidine with 3-aminopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Studied for its potential role in modulating biological pathways.
- Investigated for its interactions with enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Evaluated for its efficacy in drug development and pharmacological studies .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring structure with a hydroxyl group.
3-Aminopropan-1-ol: Contains the amino and hydroxyl groups but lacks the piperidine ring.
Uniqueness:
- The presence of both the piperidine ring and the propanone moiety in 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one makes it unique compared to other similar compounds.
- Its specific structural features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H16N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h7,11H,1-6,9H2 |
InChI Key |
RHTAWPNTXLQHFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCN |
Origin of Product |
United States |
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